molecular formula C13H18N2O2 B13217992 N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

Cat. No.: B13217992
M. Wt: 234.29 g/mol
InChI Key: KCMPLMOQJMZXID-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxy group, a methyl group, and a tetrahydroisoquinoline moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide typically involves the following steps:

  • Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

  • Introduction of the Acetamide Group: : The next step involves the introduction of the acetamide group. This can be done by reacting the tetrahydroisoquinoline derivative with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

  • Methoxylation and Methylation: : Finally, the methoxy and methyl groups are introduced. This can be achieved by reacting the intermediate compound with methanol and methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the acetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as sodium methoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the function of various enzymes and receptors. Its structural similarity to natural substrates makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders due to its tetrahydroisoquinoline core, which is known to interact with central nervous system receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can bind to receptors in the central nervous system, modulating their activity. The methoxy and methyl groups can influence the compound’s pharmacokinetics and bioavailability, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
  • N-Methoxy-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
  • N-Methoxy-N-methyl-2-phenylacetamide

Uniqueness

N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

InChI

InChI=1S/C13H18N2O2/c1-15(17-2)13(16)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,6-9H2,1-2H3

InChI Key

KCMPLMOQJMZXID-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=CC=CC2=C1CCNC2)OC

Origin of Product

United States

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